molecular formula C18H18Cl2N2O3S2 B4889041 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide

Cat. No. B4889041
M. Wt: 445.4 g/mol
InChI Key: JWMBLUIIHOIAGN-UHFFFAOYSA-N
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Description

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide, also known as DEDTC, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide has been used in a variety of scientific research applications, including as a chelating agent for heavy metals, a reducing agent for gold nanoparticles, and a fluorescent probe for detecting thiol-containing molecules. It has also been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide is not fully understood, but it is believed to involve the formation of stable complexes with heavy metals and other molecules, as well as the generation of reactive oxygen species that can induce apoptosis and other cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide can induce apoptosis in cancer cells by disrupting mitochondrial function and activating the caspase pathway. It has also been shown to have anti-inflammatory and antioxidant effects, as well as the ability to modulate the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide is its versatility and ease of use in a variety of laboratory experiments. However, it is important to note that N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide can be toxic at high concentrations and should be used with caution. Additionally, its effects on different cell types and organisms may vary, and further research is needed to fully understand its potential applications.

Future Directions

There are many potential future directions for research on N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide, including further exploration of its therapeutic applications for cancer and other diseases, as well as its use as a tool for studying cellular processes and signaling pathways. Additionally, there is a need for more studies on the toxicity and safety of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide, as well as its potential environmental impacts. Overall, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide is a promising compound that has the potential to contribute to a wide range of scientific research areas.

Synthesis Methods

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloroethylamine hydrochloride with 2,4-dichlorobenzyl chloride, followed by the reaction of the resulting intermediate with 4-nitrobenzyl bromide and thioacetic acid. The final product is obtained by recrystallization from a suitable solvent.

properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S2/c19-15-4-3-14(17(20)9-15)11-26-8-7-21-18(23)12-27-10-13-1-5-16(6-2-13)22(24)25/h1-6,9H,7-8,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMBLUIIHOIAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-2-[(4-nitrobenzyl)sulfanyl]acetamide

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